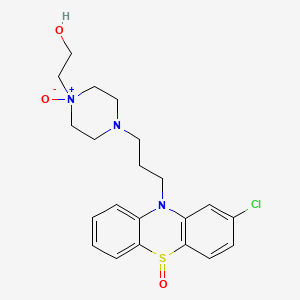

Perphenazine Sulfoxide N1-Oxide

Description

Overview of Phenothiazine (B1677639) Chemistry and Related Oxidative Products

The core structure of phenothiazine is a butterfly-shaped tricycle with a sulfur and a nitrogen atom in the central ring. This non-planar conformation is a key determinant of its chemical reactivity. researchgate.net The sulfur and nitrogen atoms are primary sites for oxidation, leading to a range of oxidized products. rsc.orgmdpi.com Common oxidative transformations include the formation of sulfoxides and sulfones at the sulfur atom, and N-oxides at the nitrogen atom. mdpi.comcdnsciencepub.comnih.gov

The oxidation process can be achieved through various chemical and electrochemical methods. cdnsciencepub.comtandfonline.com For instance, hydrogen peroxide, nitric acid, and 3-chloroperoxybenzoic acid are commonly used oxidizing agents. cdnsciencepub.comnih.gov Electrochemical oxidation provides another avenue to generate these derivatives, often with a high degree of control over the reaction. mdpi.comtandfonline.com The initial step in the oxidation of many phenothiazines is the formation of a radical cation, which can then be further transformed. tandfonline.comnih.gov

The resulting oxidized species, such as phenothiazine-S-oxide and phenothiazine-S,S-dioxide, exhibit distinct physicochemical properties compared to the parent compound. researchgate.netrsc.org These properties, including photoluminescence, electrochemical behavior, and stability, have made them valuable in materials science and other technological fields. researchgate.netrsc.org

Rationale for Research on Perphenazine (B1679617) Sulfoxide (B87167) N1-Oxide as a Specific Oxidized Species

Perphenazine, a piperazinyl phenothiazine, is a well-established compound that undergoes extensive metabolism in the liver, primarily through oxidation. drugbank.comnih.gov This metabolic process generates a variety of oxidized species, including Perphenazine Sulfoxide and N-oxides. drugbank.comnih.gov The simultaneous oxidation at both the sulfur atom of the phenothiazine ring and a nitrogen atom in the piperazine (B1678402) side chain results in the formation of multi-oxidized species like Perphenazine Sulfoxide N1-Oxide.

The study of this compound is driven by several factors. Firstly, as a metabolite of Perphenazine, understanding its chemical and biochemical properties is crucial for a comprehensive understanding of the parent compound's fate in biological systems. Secondly, the presence of multiple oxide functional groups—a sulfoxide and an N-oxide—imparts unique characteristics to the molecule. This includes increased polarity and potentially altered biological activity compared to the parent drug or its mono-oxidized metabolites. Research into similar multi-oxidized phenothiazine derivatives, such as the N1',N4'-dioxide and N1',N4',S-trioxide of trifluoperazine, highlights the interest in these complex structures. nih.gov

The synthesis of these multi-oxidized species can be challenging, often requiring specific and controlled oxidation conditions. For example, the synthesis of various phenothiazine N-oxides has been achieved using 3-chloroperoxybenzoic acid, while hydrogen peroxide has been used to obtain N',S-dioxides. nih.gov

Significance of Multi-Oxidized Species in Chemical and Biochemical Contexts

The study of multi-oxidized species like this compound holds significant value in both chemical and biochemical research. From a chemical perspective, these molecules serve as interesting subjects for investigating the interplay of multiple functional groups on molecular properties. The introduction of sulfoxide and N-oxide moieties can significantly influence factors such as solubility, stability, and reactivity.

Furthermore, the investigation of these complex oxidized derivatives contributes to the broader understanding of phenothiazine chemistry and its applications. The unique properties of oxidized phenothiazines have led to their exploration in fields beyond medicine, including materials science for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.netrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C21H26ClN3O3S |

|---|---|

Molecular Weight |

436.0 g/mol |

IUPAC Name |

2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]-1-oxidopiperazin-1-ium-1-yl]ethanol |

InChI |

InChI=1S/C21H26ClN3O3S/c22-17-6-7-21-19(16-17)24(18-4-1-2-5-20(18)29(21)28)9-3-8-23-10-12-25(27,13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 |

InChI Key |

NFGFVNMYTZTVPC-UHFFFAOYSA-N |

Canonical SMILES |

C1C[N+](CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)(CCO)[O-] |

Origin of Product |

United States |

Ii. Chemical Synthesis and Directed Formation of Perphenazine Sulfoxide N1 Oxide

Chemical Pathways Leading to Perphenazine (B1679617) Sulfoxide (B87167) N1-Oxide

The creation of Perphenazine Sulfoxide N1-Oxide is a result of oxidative processes targeting both the sulfur and nitrogen atoms. Perphenazine is subject to significant metabolism, which includes S-oxidation, N-oxidation, hydroxylation, and dealkylation. drugbank.comchemrxiv.orgnih.govmdpi.com The sulfur atom in the phenothiazine (B1677639) ring and the tertiary amines in the side chain are both susceptible to oxidation.

The oxidation of the sulfur atom in the phenothiazine core is a well-documented transformation for this class of compounds. oup.com The general mechanism for the oxidation of phenothiazines to their corresponding sulfoxides often proceeds through a two-step, single-electron transfer process. researchgate.net

Initially, the phenothiazine molecule undergoes a one-electron oxidation to form a cation radical intermediate (PTZ•+). nih.govmdpi.comnih.gov This radical cation is characterized by the delocalization of the unpaired electron across the tricyclic system, including the nitrogen and sulfur atoms. mdpi.comrsc.org In the presence of an oxidizing agent and a nucleophile, such as water, the cation radical reacts to form the sulfoxide. researchgate.netmdpi.com This subsequent reaction completes the two-electron oxidation of the sulfur atom. mdpi.com Studies on related phenothiazines like chlorpromazine (B137089) (CPZ) confirm that the sulfur atom is often more vulnerable to oxidation than the tertiary amine on the alkyl side chain. mdpi.comnih.gov

The oxidation of the tertiary amine nitrogen in the piperazine (B1678402) ring of perphenazine leads to the formation of an N-oxide. N-oxidation is a recognized metabolic pathway for many tertiary amine drugs. nih.gov The N1-oxide of perphenazine involves the oxidation of the terminal nitrogen atom in the piperazine side chain.

The mechanism for N-oxidation typically involves the direct attack of an oxidizing agent on the lone pair of electrons of the nitrogen atom. nih.gov This process can be catalyzed by enzymes in biological systems, such as flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes, particularly CYP3A4/5. For chemical synthesis, potent oxidizing agents can achieve the same transformation. The resulting N-oxide moiety increases the polarity and hydrophilicity of the molecule compared to the parent compound.

The formation of a molecule with two oxidized sites, like this compound, raises the question of whether the oxidations occur sequentially or concurrently. The literature on phenothiazine oxidation suggests that the process is typically sequential.

Electrochemical and chemical oxidation studies of phenothiazine derivatives indicate that an initial oxidation event forms a radical cation. mdpi.comcdnsciencepub.com For many phenothiazines, the sulfur atom is considered more susceptible to initial oxidation than the side-chain nitrogen. mdpi.comnih.gov This would imply a sequential pathway where sulfoxidation occurs first, followed by the N-oxidation of the piperazine ring. However, some studies on chlorpromazine have proposed that the initial oxidation might occur at the phenothiazine ring nitrogen, followed by subsequent reactions. mdpi.com The precise sequence for the formation of this compound can be influenced by the specific reaction conditions and the oxidizing agents employed. It is plausible that both Perphenazine Sulfoxide and Perphenazine N1-Oxide could be intermediates that are further oxidized to the final di-oxidized product.

Methodologies for Targeted Synthesis of this compound

The deliberate synthesis of this compound requires careful selection of oxidizing agents and optimization of reaction conditions to achieve the desired product with good yield and selectivity, minimizing the formation of other byproducts like the sulfone or the N1,N4-dioxide sulfoxide. oup.comlgcstandards.com

A variety of oxidizing agents can be used to synthesize phenothiazine sulfoxides and N-oxides. The choice of agent is critical for controlling the extent of oxidation.

Peroxy Acids : These are a class of compounds frequently used for oxidizing sulfides to sulfoxides and amines to N-oxides. britannica.comorganic-chemistry.org A kinetic study of the oxidation of perphenazine to its sulfoxide specifically utilized peroxyacetic acid. researchgate.net Peroxy acids are effective because they can act as electrophilic oxygen donors. nih.gov The reaction rate and selectivity can be controlled by the choice of the specific peroxy acid and the reaction conditions.

Hydrogen Peroxide : Often used in combination with catalysts, hydrogen peroxide is a common oxidant for preparing phenothiazine sulfoxides. mdpi.comnih.govnih.gov For instance, aqueous hydrogen peroxide with aqueous nitrous acid has been used to prepare phenothiazine sulfoxide. mdpi.comnih.gov

Other Oxidants : Other reagents reported for the selective oxidation of phenothiazine sulfides include nitric oxide, ferric nitrate (B79036) nonahydrate with oxygen, and cerium(IV). chemrxiv.orgmdpi.comnih.govnih.gov

Electrochemical Synthesis : This method offers a high degree of control over the oxidation process by adjusting the applied potential. nih.gov It has been successfully used to generate sulfoxide and even sulfone metabolites of phenothiazines like chlorpromazine. chemrxiv.orgmdpi.comnih.gov By carefully controlling the current, selective formation of the S-oxide can be achieved. nih.gov

The table below summarizes various oxidizing systems used for phenothiazine derivatives.

Table 1: Oxidizing Agents for Phenothiazine Derivatives

| Oxidizing Agent/Method | Substrate(s) | Product(s) | Reported Yield | Reference(s) |

|---|---|---|---|---|

| Peroxyacetic Acid | Perphenazine | Perphenazine Sulfoxide | Kinetic study, yield not specified | researchgate.net |

| Aqueous Nitrous Acid / H₂O₂ | Phenothiazines (general), Chlorpromazine | Phenothiazine Sulfoxide, Chlorpromazine Sulfoxide | 95%, 74% | mdpi.comnih.gov |

| H₂O₂ / Tungstate complex | Sulfides | Sulfoxides | 95% | mdpi.comnih.gov |

| Nitric Oxide | Chlorpromazine | Chlorpromazine Sulfoxide | 99% | mdpi.comnih.gov |

| Fe(NO₃)₃·9H₂O / O₂ | Thioethers, Chlorpromazine | Sulfoxides, Chlorpromazine Sulfoxide | 88% | chemrxiv.orgnih.gov |

| Electrochemical Oxidation | Chlorpromazine | Chlorpromazine Sulfoxide (CPZ-SO), Chlorpromazine Sulfone (CPZ-SO₂) | 83% (CPZ-SO) | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Achieving a high yield of this compound while minimizing unwanted side products requires careful control over several reaction parameters. Over-oxidation can lead to the formation of Perphenazine Sulfone or Perphenazine Sulfoxide N1,N4-Dioxide. oup.comlgcstandards.com

Key parameters for optimization include:

Stoichiometry of the Oxidant : The molar ratio of the oxidizing agent to perphenazine is crucial. Using a controlled amount of oxidant can help prevent further oxidation to the sulfone or di-N-oxide.

Temperature : Oxidation reactions are often temperature-dependent. Lower temperatures can increase selectivity by slowing down the rate of over-oxidation. oup.com

pH/Acidity : The acidity of the reaction medium can significantly influence the oxidation process and the stability of the reactants and products. oup.comcdnsciencepub.comnih.gov For example, a flow injection assay for perphenazine was optimized using sulfuric acid. nih.gov

Solvent : The choice of solvent can affect the solubility of the reactants and the reaction pathway. mdpi.com

Reaction Time : Monitoring the reaction over time is essential to stop it once the desired product has formed, preventing the formation of byproducts from further oxidation. oup.com

Chemometric methods, such as the simplex method and central composite design, have been successfully employed to optimize the variables in the oxidation of perphenazine for analytical purposes, demonstrating the importance of a systematic approach to optimization. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| Perphenazine | |

| Perphenazine Sulfoxide | |

| This compound | |

| Perphenazine N1-Oxide | |

| Perphenazine Sulfone | |

| Perphenazine Sulfoxide N1,N4-Dioxide | |

| Chlorpromazine (CPZ) | |

| Chlorpromazine Sulfoxide (CPZ-SO) | |

| Fluphenazine (B1673473) | |

| Trifluoperazine |

Isolation and Purification Techniques for Oxidized Products

The isolation and purification of this compound from a reaction mixture containing the starting material, partially oxidized intermediates, and other byproducts is a critical step in obtaining a pure sample for analysis. A combination of chromatographic techniques is typically employed to achieve this separation.

Initial separation of the oxidized products from the unreacted perphenazine and other non-polar impurities can be achieved using standard column chromatography on silica (B1680970) gel. However, due to the increased polarity of the sulfoxide and N-oxide moieties, a more polar solvent system is required for elution compared to the parent compound.

High-performance liquid chromatography (HPLC) is an indispensable tool for the fine purification of this compound. Reversed-phase columns, such as C18 or C8, are commonly utilized. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is gradually increased, is often necessary to resolve the various oxidized species. For instance, a study on the separation of thioridazine (B1682328) and its oxidized metabolites, including sulfoxides and N-oxides, successfully employed HPLC for their separation, demonstrating the utility of this technique for analogous compounds like perphenazine derivatives. nih.gov

Thin-layer chromatography (TLC) serves as a rapid and effective method for monitoring the progress of the oxidation reaction and for the preliminary identification of the products. nih.gov By comparing the retention factors (Rf values) of the spots with known standards, one can ascertain the formation of the desired sulfoxide and N-oxide derivatives.

Furthermore, preparative TLC can be used for the small-scale isolation of the individual oxidized products. In this technique, the separated bands on the TLC plate are scraped off, and the compound of interest is extracted from the silica gel using a suitable solvent.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | Initial bulk separation |

| HPLC | C18 or C8 | Acetonitrile/Water or Methanol/Water (gradient with buffer) | Fine purification, quantitative analysis |

| TLC | Silica Gel | Ethyl Acetate/Methanol | Reaction monitoring, preliminary identification |

| Preparative TLC | Silica Gel | Optimized solvent system | Small-scale isolation |

| This table is based on established chromatographic principles for the separation of phenothiazine derivatives and their oxidized metabolites. |

Stereochemical Considerations in the Synthesis of this compound

The introduction of a sulfoxide group and an N-oxide at the N1 position of the piperazine ring in perphenazine gives rise to complex stereochemical features. Understanding and controlling these aspects are crucial for the comprehensive characterization of the molecule.

Chirality of the Sulfoxide Moiety

The oxidation of the sulfur atom in the phenothiazine ring of perphenazine to a sulfoxide creates a chiral center. The sulfur atom becomes tetrahedral with a lone pair of electrons, the oxygen atom, and the two attached carbon atoms of the phenothiazine ring as its four different substituents. This results in the existence of two enantiomers, (R)- and (S)-perphenazine sulfoxide. The presence of this chirality has been noted in the oxidation of other phenothiazines, such as thioridazine.

Diastereomeric and Enantiomeric Separations

The formation of the N1-oxide on the piperazine ring of perphenazine sulfoxide introduces a second chiral center at the N1 nitrogen atom, which also becomes tetrahedral. Consequently, this compound can exist as a mixture of diastereomers. Specifically, if we consider the (R)- and (S)-configurations at the sulfoxide center and the (R)- and (S)-configurations at the N1-oxide center, a total of four stereoisomers are possible: (R,R), (R,S), (S,R), and (S,S).

The separation of these diastereomers is often achievable using chiral chromatography. Chiral stationary phases (CSPs) in HPLC are designed to interact differently with each stereoisomer, leading to different retention times and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of chiral compounds. For instance, the successful separation of diastereomeric isomers of thioridazine sulfoxide and N-oxide has been reported using HPLC, highlighting the feasibility of this approach for this compound. nih.gov

The separation of the enantiomeric pairs, for example, (R,R) from (S,S) and (R,S) from (S,R), would require a chiral method. This could involve the use of a chiral column or derivatization with a chiral reagent to form diastereomers that can then be separated on a non-chiral column.

| Stereoisomers | Relationship | Separation Method |

| (R,R) and (R,S) | Diastereomers | Chiral HPLC |

| (S,R) and (S,S) | Diastereomers | Chiral HPLC |

| (R,R) and (S,S) | Enantiomers | Chiral HPLC |

| (R,S) and (S,R) | Enantiomers | Chiral HPLC |

| This table illustrates the potential stereoisomers and the general approach for their separation based on established principles of stereochemistry and chromatography. |

Stereoselective Synthetic Approaches

The development of stereoselective synthetic methods to produce specific stereoisomers of this compound is a significant challenge in synthetic organic chemistry. While no specific stereoselective synthesis for this exact compound has been detailed in the available literature, general strategies for stereoselective sulfoxidation and N-oxidation can be considered.

For stereoselective sulfoxidation, chiral oxidizing agents or metal complexes with chiral ligands can be employed. These reagents can preferentially deliver the oxygen atom to one face of the prochiral sulfur atom in perphenazine, leading to an enrichment of one enantiomer of the sulfoxide.

Similarly, for stereoselective N-oxidation, the use of chiral peroxy acids or enzymatic methods could potentially favor the formation of one stereoisomer of the N-oxide. However, achieving high levels of stereoselectivity in a molecule with multiple potential oxidation sites like perphenazine is complex and would require careful optimization of reaction conditions. To date, reports on the synthesis of phenothiazine N-oxides have generally utilized non-stereoselective oxidants like 3-chloroperoxybenzoic acid. nih.gov

Iii. Degradation Pathways and Chemical Stability of Perphenazine Sulfoxide N1 Oxide

Influence of Environmental and Chemical Factors on Stability

The stability of Perphenazine (B1679617) Sulfoxide (B87167) N1-Oxide is not only dependent on its intrinsic chemical properties but is also significantly influenced by its surrounding environment. Factors such as pH and the composition of the solvent system can play a crucial role in its degradation profile.

The pH of the medium can have a profound effect on the degradation rate and pathways of phenothiazine (B1677639) derivatives. For many pharmaceuticals, acidic or basic conditions can catalyze hydrolysis and oxidation reactions. nih.gov The ionization state of a molecule, which is pH-dependent, can influence its susceptibility to degradation. nih.gov

The stability of N-oxides can also be influenced by pH. Aromatic N-oxides are weak bases and can be protonated in acidic solutions, which can affect their stability and reactivity. nih.gov The pKa values of quinoxaline (B1680401) N-oxide radicals, for instance, span a range that includes physiological pH, indicating that their protonation state and subsequent reactivity can vary under different pH conditions. nih.gov

Table 2: pH Influence on the Stability of Related Pharmaceutical Compounds

| Compound/Class | pH Condition | Effect on Stability | Reference |

| Ester and Amide containing drugs | Extreme pH | Prone to hydrolysis | nih.gov |

| Oxidative degradation prone drugs | Neutral or slightly basic pH | More prevalent | nih.gov |

| Promethazine | Increasing pH up to 5 | Increased degradation rate | nih.gov |

| Phenothiazine | Up to pH 7.0 | Degradation rate appears to be pH independent | univ.kiev.ua |

| Quinoxaline N-oxide radicals | pKa values 5.5 to 7.4 | Prototropic equilibria affecting reactivity | nih.gov |

This table provides general information on the effect of pH on related compounds to infer potential pH-dependent degradation of Perphenazine Sulfoxide N1-Oxide.

The solvent system in which a drug is formulated or dissolved can significantly impact its stability. The polarity of the solvent can influence reaction rates and degradation pathways. mdpi.comacs.org For instance, the photoluminescence quantum yield of some phenothiazine derivatives is solvent-dependent. acs.org

In a study on the degradation kinetics of long-chain quaternary ammonium (B1175870) salts, water showed no degradation, while methanol (B129727) provided the second-best stability, indicating that polar protic solvents can stabilize certain compounds. nih.gov However, the effect of a solvent is highly specific to the compound . Dimethyl sulfoxide (DMSO), a common solvent in pharmaceutical research, has been shown to affect the physiology and secondary metabolism of certain fungi, highlighting its potential to interact with and influence the stability of dissolved compounds. nih.gov

The presence of other components in a formulation, known as the matrix, can also affect stability. Excipients, while generally inert, can sometimes interact with the active pharmaceutical ingredient. Furthermore, the presence of metal ions, such as copper (II), can catalyze the degradation of phenothiazines. nih.gov

Thermal Stability and Accelerated Degradation Studies

Accelerated degradation studies, typically involving elevated temperatures (e.g., 40-80°C) and high humidity, are designed to predict the long-term stability of a substance. For a compound like this compound, such conditions would likely promote further oxidation or rearrangement reactions. For instance, studies on similar compounds, like fluphenazine (B1673473), have shown significant degradation under thermal stress. semanticscholar.org

Below is a hypothetical data table illustrating potential findings from an accelerated stability study on this compound, based on typical degradation patterns observed for related compounds.

| Stress Condition | Duration | Temperature | Relative Humidity | Potential Degradation Products |

| Thermal | 12 hours | 75°C | - | Further oxidized species (e.g., sulfone derivatives), products of side-chain cleavage. |

| Photolytic | 3 days | Ambient | - | Products of photo-oxidation and rearrangement. |

| Oxidative | 12 hours | Ambient | - | Perphenazine N1,S-Dioxide, cleavage of the piperazine (B1678402) ring. |

This table is illustrative and based on the degradation behavior of related phenothiazine compounds.

Identification and Characterization of Subsequent Degradation Products

The degradation of this compound would likely yield a complex mixture of minor and trace impurities. The identification and characterization of these products are crucial for understanding the complete degradation profile.

Advanced analytical techniques are essential for the structural elucidation of degradation products that may be present in small quantities. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with high-resolution MS (HRMS) and tandem MS (MS/MS), is the method of choice for separating and identifying such impurities. mdpi.comresearchgate.net

For this compound, subsequent degradation could involve several pathways. The sulfoxide group could be further oxidized to a sulfone. The N-oxide moiety could undergo deoxygenation back to the tertiary amine or participate in rearrangement reactions. The alkyl side chain connecting the phenothiazine and piperazine rings could also be a site of degradation, potentially leading to cleavage and the formation of smaller, more polar molecules.

A study on the forced degradation of fluphenazine hydrochloride, a structurally related phenothiazine, successfully utilized LC-MS/MS to identify oxidative degradation products, providing a model for how one might approach the characterization of this compound degradants. mdpi.com

Based on the known chemistry of phenothiazines and their oxidized derivatives, several mechanistic pathways can be postulated for the formation of secondary degradation products from this compound.

One plausible mechanism involves the further oxidation of the sulfoxide to a sulfone under strong oxidative conditions. This would result in the formation of Perphenazine Sulfone N1-Oxide .

Another potential pathway involves the Polonovski reaction or a similar rearrangement of the N-oxide. Under certain conditions, such as in the presence of acid anhydrides or other activating agents, the N-oxide can rearrange, leading to the formation of an iminium ion. This intermediate could then be hydrolyzed to yield products resulting from the cleavage of the piperazine ring or modification of the side chain.

Thermal degradation could lead to homolytic cleavage of the C-S or C-N bonds in the phenothiazine ring or the side chain, initiating a cascade of radical reactions and resulting in a variety of minor impurities. The presence of the sulfoxide and N-oxide groups could influence the regioselectivity of these cleavage reactions.

Iv. Advanced Analytical Methodologies for Perphenazine Sulfoxide N1 Oxide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of Perphenazine (B1679617) Sulfoxide (B87167) N1-Oxide from its parent compound and other related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of phenothiazine (B1677639) derivatives. While specific methods for Perphenazine Sulfoxide N1-Oxide are not extensively documented, methods developed for perphenazine can be adapted. A typical reversed-phase HPLC (RP-HPLC) method for perphenazine involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sierrajournals.comresearchgate.net

Method development for this compound would involve optimizing several parameters to achieve adequate separation from perphenazine and other potential degradation products. Key parameters to consider include:

Column Chemistry: A C18 stationary phase is a common starting point, but other phases like C8 or phenyl-hexyl could offer different selectivity.

Mobile Phase Composition: The ratio of the aqueous buffer to the organic solvent would need to be optimized to control the retention time and resolution. The pH of the aqueous phase is also a critical factor in controlling the ionization and, therefore, the retention of the analyte.

Detector: UV detection is commonly used for phenothiazines, with the detection wavelength selected based on the UV spectrum of this compound. researchgate.net

Validation of the HPLC method according to the International Council for Harmonisation (ICH) guidelines is essential to ensure its reliability. researchgate.netnih.gov This would include assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govjaptronline.com

Table 1: Example HPLC Method Parameters for Perphenazine Analysis (Adaptable for this compound)

| Parameter | Condition |

| Column | Phenomenex Gemini C18 (4.6 x 250 mm, 5 µm) sierrajournals.com |

| Mobile Phase | Methanol:TEA buffer (65:35% v/v) sierrajournals.com |

| Flow Rate | 1.0 mL/min sierrajournals.com |

| Detection | UV at 230 nm sierrajournals.com |

| Column Temperature | 40 °C sierrajournals.com |

This table presents a hypothetical HPLC method for this compound based on a validated method for the parent compound, perphenazine. sierrajournals.com The actual conditions would require optimization.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity. These benefits are particularly valuable for the analysis of complex samples containing multiple components, such as in metabolic studies or forced degradation studies of perphenazine.

The application of UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) has been demonstrated for the analysis of perphenazine in biological matrices. researchgate.net This approach could be readily applied to the analysis of this compound. The use of sub-2 µm particle size columns in UHPLC allows for more efficient separations, leading to sharper peaks and better resolution from closely eluting compounds.

Gas Chromatography (GC) is generally suitable for the analysis of volatile and thermally stable compounds. While phenothiazines and their metabolites, including this compound, are typically non-volatile, GC could be employed for the analysis of potential volatile degradants that may form under specific stress conditions. However, direct GC analysis of this compound is not feasible without derivatization to increase its volatility and thermal stability. Given the availability of robust LC methods, GC is not a primary technique for the analysis of this compound.

Mass Spectrometry for Structural Characterization and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of pharmaceutical compounds and their metabolites.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly selective and sensitive method for the identification and quantification of this compound. abo.fi In this technique, the LC system separates the compound of interest from the sample matrix, and the mass spectrometer provides detection and structural information.

For quantification, the instrument is typically operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored. researchgate.net This approach offers excellent specificity and allows for the detection of the analyte at very low concentrations, which is essential for pharmacokinetic and metabolic studies. The parent drug, perphenazine, has been quantified using LC-MS/MS with a transition of m/z 404.19 > 143.07. researchgate.net A similar strategy would be developed for its sulfoxide N1-oxide metabolite.

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, which is a powerful tool for the unambiguous identification of unknown compounds and the confirmation of elemental compositions. nih.govnih.gov

In the context of this compound analysis, HRMS can be used to:

Confirm the identity of the metabolite by providing a measured mass with high accuracy (typically < 5 ppm error).

Elucidate the structure of unknown degradation products by determining their elemental formulas from the accurate mass data.

Perform non-targeted screening for potential metabolites in complex biological samples. nih.gov

The accurate mass measurement provided by HRMS, in conjunction with fragmentation data, offers a high degree of confidence in the identification of this compound, even in the absence of a certified reference standard.

Fragmentation Pathways and Isomeric Differentiation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of drug metabolites. The fragmentation pathways of this compound are predicted to be a composite of the characteristic cleavages of phenothiazine sulfoxides and piperazine (B1678402) N-oxides.

The electron ionization (EI) mass spectrum of phenothiazine sulfoxides is often characterized by the primary loss of SO, O, and OH radicals. iaea.org The loss of the SO group leads to a stable heteroaromatic ring system. For N-alkyl substituted phenothiazines, fragmentation of the side chain is also a prominent feature.

The piperazine N-oxide moiety is expected to undergo characteristic fragmentation, including the loss of an oxygen atom and cleavage of the piperazine ring. The differentiation of the N1-oxide from its potential N4-oxide isomer is a key analytical challenge. This can be addressed by tandem mass spectrometry (MS/MS) experiments. The fragmentation patterns of the two isomers would likely differ due to the different chemical environments of the N-oxide group. For instance, the fragmentation of the N1-oxide is expected to involve the ethyl-alcohol substituent, while the N4-oxide fragmentation would be influenced by the propyl-phenothiazine chain. Metal complexation followed by electrospray ionization mass spectrometry can also be a powerful technique for the differentiation of N-oxide isomers, as demonstrated for other heterocyclic N-oxides. nih.gov

Table 1: Predicted Key Mass Spectrometric Fragments of this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M-O]⁺ | 419.15 | Loss of an oxygen atom from the N-oxide or sulfoxide. |

| [M-OH]⁺ | 418.15 | Loss of a hydroxyl radical, potentially from a rearrangement involving the sulfoxide. |

| [M-SO]⁺ | 387.16 | Loss of the sulfoxide group as sulfur monoxide. |

| [C₁₂H₈ClNS]⁺ | 233.01 | Fragment corresponding to the chlorophenothiazine sulfoxide ring. |

Note: The m/z values are predicted based on the molecular formula and may vary depending on the ionization technique and instrument.

Spectroscopic Analysis for Structural Confirmation and Purity Assessment

Spectroscopic techniques provide orthogonal information to mass spectrometry and are crucial for the complete structural confirmation and purity assessment of this compound.

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. The oxidation of both the sulfur and nitrogen atoms in perphenazine induces significant changes in the chemical shifts of nearby protons and carbons.

In the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the sulfoxide and N-oxide groups are expected to be deshielded (shifted downfield) compared to perphenazine. Specifically, the aromatic protons of the phenothiazine ring will be affected by the electron-withdrawing nature of the sulfoxide group. Similarly, the protons of the piperazine ring, particularly those alpha to the N1-oxide, will experience a downfield shift.

In the ¹³C NMR spectrum, the carbons directly bonded to the sulfoxide and N-oxide functionalities will also be significantly deshielded. 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, thereby definitively establishing the positions of oxidation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound

| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenothiazine Aromatic Protons | 7.0 - 8.0 | 115 - 150 |

| Piperazine Ring Protons (α to N1-oxide) | 3.5 - 4.5 | 60 - 70 |

| Piperazine Ring Protons (α to N4) | 2.5 - 3.5 | 50 - 60 |

| Ethanol Group Protons | 3.5 - 4.0 (CH₂) and variable (OH) | ~60 (CH₂OH) |

Note: These are predicted chemical shift ranges and can vary based on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound, the key diagnostic absorption bands would be those corresponding to the S=O and N-O stretching vibrations.

The sulfoxide group (S=O) typically exhibits a strong absorption band in the region of 1030-1070 cm⁻¹. The exact position of this band can be influenced by the electronic environment of the phenothiazine ring. The N-oxide group (N-O) also gives rise to a characteristic absorption band, typically in the range of 950-970 cm⁻¹ for tertiary amine N-oxides. The presence of both of these bands in the IR spectrum would provide strong evidence for the formation of this compound. Other characteristic bands would include the C-H stretching of the aromatic and aliphatic moieties, and the O-H stretching of the terminal alcohol group.

Table 3: Key Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| S=O Stretch (Sulfoxide) | 1030 - 1070 | Strong |

| N-O Stretch (N-Oxide) | 950 - 970 | Medium to Strong |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds. The phenothiazine ring system is the primary chromophore in perphenazine and its metabolites. The oxidation of the sulfur atom to a sulfoxide has a significant impact on the UV spectrum. For instance, the S-oxidation of perphenazine leads to a bathochromic shift (a shift to longer wavelength) of the main absorption maximum. researchgate.netresearchgate.net

The introduction of the N-oxide functionality is also expected to influence the electronic transitions within the molecule, potentially leading to further shifts in the absorption maxima and changes in the molar absorptivity. A validated UV-Vis spectrophotometric method would require the determination of the λmax (wavelength of maximum absorbance) for this compound and the development of a calibration curve over a relevant concentration range. While a specific method for this dual-oxidized metabolite is not documented, the principles established for the quantitative analysis of perphenazine sulfoxide could be adapted. researchgate.netuniv.kiev.ua A study on perphenazine sulfoxide showed a linear dependence of absorbance in the concentration range of 1 to 40 µg/mL. researchgate.net A similar linear range would need to be established for this compound for accurate quantification.

Application of Certified Reference Materials and Analytical Standards

The use of certified reference materials (CRMs) and analytical standards is fundamental to achieving accurate and reliable results in analytical chemistry. sigmaaldrich.com For the analysis of this compound, a well-characterized standard is essential for method validation, instrument calibration, and as a comparator in qualitative and quantitative analyses.

While a specific CRM for this compound may not be widely available, standards for related compounds, such as Perphenazine Sulfoxide, are commercially available as pharmaceutical secondary standards. sigmaaldrich.comusp.org These standards are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring their quality and traceability. sigmaaldrich.com In the absence of a dedicated CRM for the N1-oxide sulfoxide, a custom synthesis and thorough characterization by the methods described above (NMR, MS, IR) would be necessary to produce a well-qualified in-house reference standard. The availability of such a standard is a prerequisite for regulatory submissions and for ensuring the quality of analytical data in pharmaceutical quality control.

V. Biochemical Transformations and Enzymatic Interactions of Perphenazine Sulfoxide N1 Oxide in Vitro and Non Human in Vivo Models

Enzymatic Formation of Perphenazine (B1679617) Sulfoxide (B87167) N1-Oxide

The formation of Perphenazine Sulfoxide N1-Oxide involves the oxidation of both the sulfur and nitrogen atoms within the perphenazine molecule. This process is catalyzed by several key enzyme families.

Role of Flavin-Containing Monooxygenases (FMOs) in N- and S-Oxidation (by analogy with related phenothiazines)

Flavin-containing monooxygenases (FMOs) are a crucial family of enzymes involved in the Phase I metabolism of a wide array of xenobiotics, including drugs. optibrium.comwikipedia.org These enzymes are particularly known for their role in the oxidation of soft nucleophiles, such as nitrogen and sulfur atoms, which are present in the phenothiazine (B1677639) structure. wikipedia.orgnih.gov FMOs catalyze N- and S-oxidation reactions, which account for a significant portion of their metabolic activity. optibrium.comoptibrium.com The catalytic cycle of FMOs involves the formation of a stable hydroperoxyflavin intermediate, which then oxygenates any suitable nucleophilic substrate that enters the active site. nih.govcore.ac.uk

By analogy with other phenothiazines like chlorpromazine (B137089), it is highly probable that FMOs contribute to the formation of this compound. nih.gov For instance, FMO1 is a major enzyme in the formation of chlorpromazine N-oxide. nih.gov Given the structural similarities, it is plausible that FMO isoforms are responsible for both the N-oxidation of the piperazine (B1678402) ring nitrogen and the S-oxidation of the phenothiazine ring sulfur in perphenazine, leading to the formation of this compound. FMOs are expressed in various tissues, with high concentrations in the liver, lungs, and kidneys, the primary sites of drug metabolism. wikipedia.org

Contribution of Cytochrome P450 Enzymes to Oxidative Metabolism (by analogy)

The cytochrome P450 (CYP) superfamily of enzymes is the most significant contributor to the oxidative metabolism of most drugs. optibrium.comnih.gov While FMOs are key in N- and S-oxidation, CYP enzymes also play a substantial role in the metabolism of phenothiazines. For related compounds like chlorpromazine and thioridazine (B1682328), CYP enzymes, particularly CYP2D6 and to a lesser extent CYP1A2, are involved in their bioactivation. nih.gov Specifically, CYP1A2 is the primary enzyme responsible for the 5-sulfoxidation of chlorpromazine. nih.gov

Therefore, it is reasonable to infer that CYP enzymes are also involved in the oxidative metabolism of perphenazine, potentially contributing to the formation of perphenazine sulfoxide. The initial sulfoxidation of perphenazine is a likely step mediated by CYP enzymes, which could then be followed by N-oxidation via FMOs, or vice-versa, to form this compound. The interplay between CYP and FMO enzymes in the metabolism of phenothiazines highlights the complexity of their biotransformation.

Interaction with Specific Enzymes in Isolated Systems and Non-Human Models

The interaction of phenothiazine metabolites with various enzymes can have significant implications for drug efficacy and potential drug-drug interactions.

Effects on Aldehyde Oxidase (AOX) Activity in Rat Liver Microsomes

Aldehyde oxidase (AOX) is a cytosolic enzyme involved in the metabolism of various xenobiotics. researchgate.netcambridgemedchemconsulting.com Several phenothiazine-containing drugs, including perphenazine, have been identified as inhibitors of AOX. researchgate.net Studies using rat liver microsomes have been instrumental in characterizing these interactions.

Research has demonstrated that perphenazine can inhibit AOX activity. researchgate.net This inhibition is a critical consideration in drug development, as co-administration of a drug that is an AOX substrate with an inhibitor like perphenazine could lead to altered pharmacokinetics and potential toxicity. The inhibitory potential of phenothiazines on AOX highlights the importance of evaluating non-CYP mediated metabolic pathways.

| Compound | Enzyme | System | Effect | Reference |

|---|---|---|---|---|

| Perphenazine | Aldehyde Oxidase (AOX) | Rat Liver Cytosol | Inhibition | researchgate.net |

| Chlorpromazine | Aldehyde Oxidase (AOX) | Human Liver Cytosol | Inhibition | nih.gov |

Modulation of Other Metabolic Enzymes

Perphenazine and its metabolites can modulate the activity of various other metabolic enzymes. As a substrate and inhibitor of CYP2D6, perphenazine's metabolism can be affected by other drugs that interact with this enzyme. nih.gov Furthermore, the metabolism of perphenazine can be increased when combined with certain drugs, indicating an induction of metabolic enzymes. drugbank.com Conversely, other drugs can decrease the metabolism of perphenazine, suggesting enzymatic inhibition. drugbank.com These interactions underscore the complex interplay between perphenazine and the broader metabolic enzyme system.

Molecular Interactions with Biological Receptors (Non-Human Tissues)

The affinity of this compound for various neuroreceptors is a critical determinant of its potential biological activity. While direct binding studies on this specific metabolite are not documented, the receptor binding profile of the parent compound, perphenazine, in non-human tissues provides a foundational understanding.

Dopamine (B1211576) Receptor Binding (D2) in Rat Brain Homogenates

Perphenazine is a well-established antagonist of dopamine D2 receptors. drugbank.compatsnap.com This antagonism is a cornerstone of its antipsychotic mechanism of action. patsnap.comnih.gov In studies utilizing rat brain homogenates, perphenazine demonstrates potent binding to D2 receptors. nih.gov Although specific binding data for this compound is absent, it is plausible that this metabolite may retain some affinity for the D2 receptor, albeit likely with different potency compared to the parent compound. The metabolic transformation to a sulfoxide and an N-oxide derivative could significantly alter the molecule's steric and electronic properties, thereby influencing its interaction with the receptor's binding pocket.

Investigation of Other Receptor Affinities

The parent compound, perphenazine, is known to interact with a range of other receptors, including dopamine D1, serotonin (B10506) (5-HT), and histamine (B1213489) receptors. drugbank.compatsnap.com Investigations into the potential affinities of this compound for these and other receptors are currently lacking in the scientific literature. Such studies would be essential to fully comprehend the metabolite's potential for off-target effects and its broader pharmacological spectrum.

Cellular and Subcellular Mechanisms of Action (In Vitro Focus)

The effects of a compound at the cellular and subcellular level provide insight into its mechanisms of action beyond receptor binding.

Modulation of Intracellular Signaling Pathways (e.g., Phosphatidylinositol Levels in Isolated Platelets)

Perphenazine has been shown to affect intracellular signaling pathways. For instance, it can influence the metabolism of inositol (B14025) phospholipids. nih.gov The alpha-1 adrenergic receptor, to which perphenazine binds, is known to mediate its effects through the activation of a phosphatidylinositol-calcium second messenger system. drugbank.com Research on human neuroblastoma cells has indicated that perphenazine can lead to an increase in phosphatidylinositol (PI) and phosphatidylinositol 4-phosphate (PIP) levels. nih.gov There is no specific data on how this compound might modulate phosphatidylinositol levels in isolated platelets or other cell types. However, if the metabolite retains affinity for receptors coupled to this signaling cascade, it could potentially exert similar modulatory effects.

Effects on Cellular Processes in Non-Human Cell Lines

The effects of this compound on cellular processes in non-human cell lines have not been documented. Research on the parent compound, perphenazine, has been conducted on various cell lines, including human neuroblastoma cells (SK-N-BE(2)), to elucidate its effects on lipid metabolism. nih.gov Future in vitro studies using relevant non-human cell lines would be necessary to determine if this compound influences cellular processes such as proliferation, viability, or specific metabolic pathways.

Vi. Computational and Theoretical Chemistry Studies of Perphenazine Sulfoxide N1 Oxide

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a ligand with a receptor or enzyme at the molecular level.

Prediction of Binding Interactions with Non-Human Receptors and Enzymes

General principles of molecular interactions suggest that the introduction of the sulfoxide (B87167) and N1-oxide functional groups would likely alter the binding profile of the molecule compared to perphenazine (B1679617). These changes are due to increased polarity and altered electronic properties. vulcanchem.com For instance, studies on the N-oxide metabolite of a similar compound, fluphenazine (B1673473), have shown a significant reduction in dopamine (B1211576) receptor affinity. vulcanchem.com This suggests that Perphenazine Sulfoxide N1-Oxide would also exhibit reduced potency at dopamine D2 receptors. vulcanchem.com

Conformational Analysis and Energy Minimization

Detailed conformational analysis and energy minimization studies specifically for this compound are not extensively documented in peer-reviewed literature. Such studies would be valuable in understanding how the dual oxidation affects the molecule's ability to adopt the optimal conformation for receptor binding.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational approaches that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively.

Derivation of Physicochemical Descriptors

Physicochemical descriptors are calculated properties that define a molecule's chemical characteristics. While specific experimental data for this compound is scarce, computational methods provide valuable predictions. The introduction of both a sulfoxide and an N-oxide group increases the polarity and hydrophilicity of the molecule compared to the parent perphenazine. vulcanchem.com

Below is a table of computed physicochemical descriptors for the closely related metabolites, Perphenazine Sulfoxide and Perphenazine N1-Oxide, which can provide insight into the properties of this compound.

| Physicochemical Descriptor | Perphenazine Sulfoxide | Perphenazine N1-Oxide | Reference |

| Molecular Formula | C21H26ClN3O2S | C21H26ClN3O2S | nih.govnih.gov |

| Molecular Weight | 419.97 g/mol | 419.97 g/mol | nih.govnih.gov |

| XLogP3 | 2.9 | 4.2 | nih.govnih.gov |

| Hydrogen Bond Donor Count | 1 | 1 | nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 4 | 4 | nih.govnih.gov |

| Rotatable Bond Count | 7 | 7 | nih.govnih.gov |

| Exact Mass | 419.1434259 | 419.1434259 | nih.govnih.gov |

| Topological Polar Surface Area | 77 Ų | 70.1 Ų | nih.govnih.gov |

| Heavy Atom Count | 28 | 28 | nih.govnih.gov |

| Formal Charge | 0 | 0 | nih.govnih.gov |

| Complexity | 532 | 506 | nih.govnih.gov |

This data is based on computational predictions for individual metabolites and serves as an estimation for this compound.

Correlation of Structural Features with Reactivity and Stability

The structural modifications in this compound directly influence its reactivity and stability.

Reactivity : The sulfoxide group can be further oxidized to a sulfone under strong oxidative conditions. vulcanchem.com The nitrogen of the N-oxide can also participate in various chemical reactions. The increased electron-withdrawing nature of the sulfoxide and N-oxide groups can affect the reactivity of the phenothiazine (B1677639) ring system.

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to study the electronic structure and properties of molecules. These calculations can provide deep insights into molecular geometry, charge distribution, and reactivity.

As of now, there are no specific quantum chemical calculation studies published in the scientific literature that are dedicated to this compound. Such studies would be beneficial for a more profound understanding of its electronic properties and reaction mechanisms at a subatomic level.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the distribution of electrons and predict sites of reactivity. For this compound, such analysis would focus on how the introduction of two oxygen atoms alters the electron density of the parent perphenazine molecule.

Key Findings from Theoretical Analysis:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. In phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring system. The introduction of an electron-withdrawing sulfoxide group is expected to lower the energy of the HOMO, making the molecule less susceptible to oxidation compared to perphenazine. The LUMO, conversely, would also be stabilized. The energy gap between the HOMO and LUMO is a key indicator of chemical stability, with a larger gap generally implying higher stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (red/yellow) are expected around the highly electronegative oxygen atoms of the sulfoxide and N-oxide groups, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the piperazine (B1678402) ring and the aromatic rings would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution among the atoms. In this compound, the sulfur atom of the sulfoxide group and the nitrogen atom of the N-oxide group would exhibit a significant positive charge due to bonding with highly electronegative oxygen. This charge distribution influences the molecule's polarity and its interactions with biological targets.

Illustrative Data Table of Calculated Electronic Properties:

While specific experimental or calculated values for this compound are not available in the reviewed literature, the following table provides a hypothetical representation based on typical DFT calculation results for similar oxidized phenothiazine derivatives.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the molecule's electron-donating ability. A lower value suggests reduced susceptibility to oxidation. |

| LUMO Energy | -1.5 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 4.3 eV | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. |

| Dipole Moment | ~5-7 D | Reflects the overall polarity of the molecule, which is significantly increased by the sulfoxide and N-oxide groups. |

Spectroscopic Property Simulations (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods can simulate various types of spectra, providing a powerful means to interpret experimental data and confirm molecular structures.

NMR Chemical Shift Simulation: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C are highly valuable. For this compound, the oxidation of the sulfur and piperazine nitrogen would induce notable changes in the chemical shifts of nearby protons and carbons compared to the parent drug. Protons adjacent to the sulfoxide and N-oxide groups would be expected to shift downfield (to higher ppm values) due to the deshielding effect of the electronegative oxygen atoms. These predicted shifts, when compared with experimental data, can aid in the unambiguous identification of the metabolite.

UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. The UV-Vis spectrum of phenothiazines is characterized by π-π* transitions within the aromatic system. Oxidation to a sulfoxide generally causes a shift in the absorption maxima. For this compound, the combination of the sulfoxide and N-oxide functionalities would likely lead to a complex pattern of absorption bands, potentially with a hypsochromic (blue) shift compared to perphenazine sulfoxide due to the electronic perturbations. Research on perphenazine and its sulfoxide has shown distinct UV spectra, with the sulfoxide exhibiting different absorption maxima. researchgate.net

Illustrative Data Table of Simulated Spectroscopic Data:

The following table presents hypothetical simulated spectroscopic data for this compound, based on general trends observed for related compounds.

| Spectroscopic Technique | Predicted Key Features | Rationale |

|---|---|---|

| ¹H NMR (ppm) | Downfield shifts for protons on the piperazine ring and aromatic protons near the sulfoxide. | Deshielding effect of the electronegative oxygen atoms in the N-oxide and sulfoxide groups. |

| ¹³C NMR (ppm) | Downfield shifts for carbons bonded to the sulfoxide and N-oxide groups. | Significant electronic effect of oxidation on the carbon chemical environment. |

| UV-Vis (λmax, nm) | ~245 nm, ~275 nm, ~330 nm | Alteration of the π-electron system of the phenothiazine core by the sulfoxide group and perturbation by the N-oxide group. |

Transition State Analysis for Degradation Pathways

Understanding the degradation of a drug metabolite is crucial for assessing its stability and potential for forming other products. Computational chemistry allows for the mapping of potential degradation pathways by locating and characterizing the transition states of the reactions involved. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, and the energy required to reach it (the activation energy) determines the reaction rate.

For this compound, potential degradation pathways could include:

Further Oxidation: The sulfoxide moiety could be further oxidized to a sulfone. Transition state analysis would involve modeling the approach of an oxidizing agent and calculating the energy barrier for this transformation.

Dealkylation: Cleavage of the bond connecting the piperazine side chain to the phenothiazine ring is a known metabolic and degradation route for many phenothiazines.

Ring Opening: Under certain conditions, the piperazine ring could undergo cleavage.

By calculating the activation energies for these and other potential degradation reactions, computational models can predict the most likely degradation products and the conditions under which degradation is most likely to occur. This information is critical for understanding the persistence and ultimate fate of the molecule in a biological or environmental system. While specific transition state analyses for this compound are not documented in the literature, studies on the degradation of related piperazine and phenothiazine compounds provide a framework for such investigations.

Illustrative Data Table of Hypothetical Transition State Energies:

This table provides an example of what a transition state analysis for the further oxidation of this compound to its corresponding sulfone might yield.

| Reaction Pathway | Reactants | Transition State Energy (kcal/mol) | Products |

|---|---|---|---|

| Sulfone Formation | This compound + Oxidant | +25-35 | Perphenazine Sulfone N1-Oxide + Reduced Oxidant |

Q & A

Q. How can Perphenazine Sulfoxide N1-Oxide be quantitatively determined in pharmaceutical formulations?

A validated spectrophotometric method involves derivatizing Perphenazine with diperoxyazelaic acid in acidic media to form the sulfoxide, followed by UV detection at 342 nm. The linear range is 1–40 µg/mL (A=0.0134C, r=0.999), with LOD=1.1 µg/mL and LOQ=3.3 µg/mL. This method avoids interference from excipients (RSD=2%) and is faster than BPh-recommended protocols .

Q. What are the primary metabolic pathways of Perphenazine leading to this compound?

Perphenazine undergoes hepatic metabolism via CYP2D6 , producing sulfoxides (e.g., this compound), hydroxylated, and dealkylated metabolites. The sulfoxide is a major metabolite, but its activity is lower than the parent drug. Drug interactions (e.g., with disulfiram) can alter metabolism by enhancing sulfoxide formation .

Q. What reference standards are available for this compound, and how should they be stored?

USP Perphenazine Sulfoxide RS (CAS 10078-25-8) is widely used. Storage requires protection from light, avoiding drying, and tight container closure to prevent degradation .

Advanced Research Questions

Q. How can spectrophotometric methods for this compound be optimized to minimize excipient interference?

Validate selectivity by spiking formulations with common excipients (e.g., lactose, starch) at ratios up to 10:1 (excipient:drug). Confirm no absorbance deviation >±0.005 at 342 nm. Use diperoxyazelaic acid for selective oxidation, as it avoids side reactions seen with Pd salts or free radical methods .

Q. How do data discrepancies arise when using different oxidizing agents for sulfoxide analysis?

Oxidation agents (e.g., Ce⁴⁺, Fe³⁺) may produce varying sulfoxide derivatives or over-oxidize to sulfones. For consistency, use diperoxyazelaic acid in acidic conditions (Figure 3, ) and validate reaction completion via UV spectral shifts (Figure 4, ) .

Q. What methodological considerations are critical for studying this compound stability?

Conduct accelerated stability testing at pH 1–3 (simulating gastric fluid) and elevated temperatures (40–60°C). Monitor degradation via UV absorbance loss at 342 nm. USP standards recommend avoiding prolonged light exposure, which accelerates sulfoxide decomposition .

Q. How to validate analytical selectivity in biological matrices (e.g., plasma)?

Use differential UV spectroscopy to distinguish sulfoxide (λmax=342 nm) from parent Perphenazine (lower λmax). For complex matrices, couple spectrophotometry with HPLC-MS to resolve co-eluting metabolites (e.g., 7-hydroxyperphenazine) .

Q. What are the implications of CYP2D6 polymorphism on pharmacokinetic studies?

Poor CYP2D6 metabolizers exhibit 2–3× higher Perphenazine plasma levels but reduced sulfoxide formation. Adjust dosing in pharmacogenomic studies and use population pharmacokinetic models to account for metabolic variability .

Q. How to adapt oxidative derivatization for simultaneous quantification of Perphenazine and its sulfoxide?

Use a two-step oxidation protocol : mild conditions (e.g., H₂O₂ at pH 4) for sulfoxide formation, followed by stronger oxidants (e.g., diperoxyazelaic acid) to quantify residual Perphenazine. Validate with spiked recovery tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.